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Compound of Interest

Compound Name: Tetramethylenedisulfotetramine

Cat. No.: B181443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of Trientine

Tetrahydrochloride (TETS) when administered orally versus parenterally. Due to a significant

lack of published data on the parenteral administration of TETS in toxicity studies, this

document primarily focuses on the extensive data available for oral administration and offers

theoretical considerations for parenteral routes based on the compound's known

pharmacological and toxicological properties.

Executive Summary
Trientine tetrahydrochloride is a copper-chelating agent primarily used in the treatment of

Wilson's disease. Its toxicity is intrinsically linked to its mechanism of action: the removal of

copper from the body. While the oral route of administration is well-documented due to its

clinical application, data on parenteral toxicity is scarce. Oral toxicity studies in various animal

models have identified the lungs and reproductive systems as primary target organs, with

adverse effects largely attributable to copper deficiency. It is hypothesized that parenteral

administration, by bypassing first-pass metabolism and leading to higher bioavailability, could

potentially exacerbate the toxic effects observed with oral administration at lower dosages.
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Data Presentation: Oral TETS Administration
Toxicity
The following tables summarize quantitative data from toxicity studies involving the oral

administration of trientine.

Table 1: Acute and Subchronic Oral Toxicity of Trientine in Rodents
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Species Study Duration
Dosage
(mg/kg/day)

Key Findings Reference

Rat (F-344) 4 or 8 weeks 100, 350, 1200

Decreased body

weight gain and

food

consumption at

1200 mg/kg/day.

Increased

electrolyte output

in urine at ≥100

mg/kg/day. Two

male deaths at

1200 mg/kg/day

during week 8.

[1]

Rat (F-344) 26 weeks 50, 175, 600

Deaths in males

at 175 and 600

mg/kg/day due to

lung changes.

Focal chronic

interstitial

pneumonitis and

fibrosis in lungs.

Low plasma and

liver copper

concentrations.

NOAEL: <50

mg/kg/day

(males), 50

mg/kg/day

(females).

[1]

Mouse (B6C3F1) 92 days 120, 600, 3000

ppm in drinking

water

Inflammation of

lung interstitium

and liver

periportal fatty

infiltration at

3000 ppm. No

[2]
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signs of copper

deficiency.

Table 2: Reproductive and Developmental Oral Toxicity of Trientine

Species Study Details Dosage Key Findings Reference

Rat

Oral

administration

during

organogenesis

Up to 835

mg/kg/day

Increased

incidence of

resorptions at

doses lower than

the maximum

recommended

human dose.

[3]

Mouse

Oral

administration

during

organogenesis

Up to 2000

mg/kg/day

Dose-dependent

increase in

abnormal fetuses

(hemorrhages,

delayed

ossification,

microcephaly,

hydrocephaly,

exencephaly).

[3]

Note on Parenteral Toxicity Data: No peer-reviewed studies detailing the parenteral toxicity of

trientine tetrahydrochloride, including LD50 values for intravenous, subcutaneous, or

intramuscular routes, were identified in the public domain. The primary focus of research and

clinical development has been on the oral route for the management of Wilson's disease.

Experimental Protocols
Chronic Oral Toxicity Study in Rats (Adapted from
Yanagisawa et al., 1998)
This section outlines a typical experimental protocol for a 26-week oral toxicity study of trientine

dihydrochloride in rats.[1]
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1. Test Animals:

Species: Fischer 344 (F-344) rats.

Age: 5 weeks old at the start of the study.

Sex: Both male and female.

Housing: Housed individually in stainless steel cages under controlled conditions

(temperature, humidity, light-dark cycle).

Diet: Standard laboratory chow and water provided ad libitum.

2. Test Substance and Dosing:

Substance: Triethylenetetramine dihydrochloride (trientine-2HCl).

Vehicle: Distilled water.

Dosage Levels: 0 (control), 50, 175, or 600 mg/kg/day.

Administration: Oral gavage, once daily for 26 weeks.

3. Observations and Examinations:

Clinical Signs: Observed daily for any signs of toxicity, morbidity, and mortality.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examined before the start of administration and at 26 weeks.

Urinalysis: Conducted at weeks 4, 13, and 26. Parameters include volume, pH, protein,

glucose, ketones, bilirubin, occult blood, and sediment.

Hematology and Blood Chemistry: Blood samples collected at the end of the 26-week

period. Parameters include red blood cell count, white blood cell count, hemoglobin,

hematocrit, platelet count, and various serum chemistry analytes (e.g., liver enzymes, kidney

function markers, electrolytes, copper levels).
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Organ Weights: At necropsy, major organs (e.g., lungs, liver, kidneys, heart, spleen, brain,

gonads) are weighed.

Histopathology: A full range of tissues from all animals are collected, preserved in formalin,

processed, and examined microscopically.

4. Data Analysis:

Statistical analysis is performed to compare the treated groups with the control group for all

quantitative data.

Mandatory Visualizations
Signaling Pathway of Trientine-Induced Toxicity
The primary toxic effects of trientine stem from its potent copper-chelating properties, leading to

a state of copper deficiency. This can disrupt the function of various copper-dependent

enzymes and signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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